N-(benzo[d]thiazol-2-yl)-2-(3-methoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide
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Overview
Description
N-(benzo[d]thiazol-2-yl)-2-(3-methoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide is a complex organic compound that features a benzo[d]thiazole ring, a methoxyphenyl group, and a pyridin-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-yl)-2-(3-methoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzo[d]thiazole ring, followed by the introduction of the methoxyphenyl group and the pyridin-2-ylmethyl group. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and environmental considerations. Industrial production often emphasizes the optimization of reaction conditions to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-2-yl)-2-(3-methoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like halides, amines, or alcohols, and electrophiles like alkyl halides or acyl chlorides, often in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, reduction may produce amines or alcohols, and substitution may result in various functionalized derivatives.
Scientific Research Applications
N-(benzo[d]thiazol-2-yl)-2-(3-methoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, or enzyme inhibition properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer, infections, and neurological disorders.
Industry: Utilized in the development of advanced materials, such as polymers, dyes, and electronic components.
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-2-yl)-2-(3-methoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-phenylacetamide: Lacks the methoxy group and pyridin-2-ylmethyl group, which may affect its biological activity and chemical properties.
N-(benzo[d]thiazol-2-yl)-2-(4-methoxyphenyl)acetamide: Similar structure but with the methoxy group in a different position, potentially leading to different reactivity and applications.
N-(benzo[d]thiazol-2-yl)-2-(3-methoxyphenyl)acetamide: Lacks the pyridin-2-ylmethyl group, which may influence its interaction with molecular targets.
Uniqueness
N-(benzo[d]thiazol-2-yl)-2-(3-methoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide is unique due to the presence of both the methoxyphenyl and pyridin-2-ylmethyl groups, which may confer distinct chemical and biological properties. These structural features can enhance its potential as a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(3-methoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c1-27-18-9-6-7-16(13-18)14-21(26)25(15-17-8-4-5-12-23-17)22-24-19-10-2-3-11-20(19)28-22/h2-13H,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQXKZEQIFHSISR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)N(CC2=CC=CC=N2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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